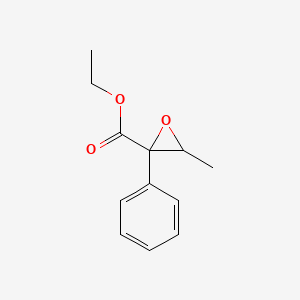
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate is typically synthesized through the Darzens condensation reaction. This involves the reaction of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually include the use of sodium ethoxide or sodium amide as the base, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-phenyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its chemical structure, which allows it to participate in various chemical reactions and interact with different biomolecules . detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Ethyl 3-methyl-2-phenyloxirane-2-carboxylate is similar to other glycidic esters, such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate: Another glycidic ester with a similar structure and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct aromatic and flavor properties, making it highly valuable in the flavor and fragrance industry .
Properties
CAS No. |
65416-37-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-methyl-2-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)12(9(2)15-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
GTOFZRUSKWBJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















